5-[(6-FLUORO-2-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL)CARBONYL]-9,9-DIMETHYL-5,6,7,8-TETRAHYDRO-5,8-METHANOQUINOXALINE-2,3-DICARBONITRILE
Overview
Description
5-[(6-FLUORO-2-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL)CARBONYL]-9,9-DIMETHYL-5,6,7,8-TETRAHYDRO-5,8-METHANOQUINOXALINE-2,3-DICARBONITRILE is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
The synthesis of 5-[(6-FLUORO-2-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL)CARBONYL]-9,9-DIMETHYL-5,6,7,8-TETRAHYDRO-5,8-METHANOQUINOXALINE-2,3-DICARBONITRILE involves several steps, including the formation of the quinoline and diazatricyclo structures. Common synthetic routes include:
Cyclization Reactions: Formation of the quinoline ring through cyclization of appropriate precursors.
Functional Group Transformations: Introduction of the fluoro and methyl groups through substitution reactions.
Coupling Reactions: Coupling of the quinoline and diazatricyclo moieties under specific conditions to form the final compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
5-[(6-FLUORO-2-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL)CARBONYL]-9,9-DIMETHYL-5,6,7,8-TETRAHYDRO-5,8-METHANOQUINOXALINE-2,3-DICARBONITRILE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline N-oxides.
Reduction: Reduction reactions can modify the quinoline ring or other functional groups.
Substitution: Halogenation, nitration, and other substitution reactions can introduce new functional groups.
Hydrolysis: Hydrolysis of the carbonyl group can lead to the formation of carboxylic acids or other derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-[(6-FLUORO-2-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL)CARBONYL]-9,9-DIMETHYL-5,6,7,8-TETRAHYDRO-5,8-METHANOQUINOXALINE-2,3-DICARBONITRILE has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure and functional groups.
Materials Science: Application in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: Use as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 5-[(6-FLUORO-2-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL)CARBONYL]-9,9-DIMETHYL-5,6,7,8-TETRAHYDRO-5,8-METHANOQUINOXALINE-2,3-DICARBONITRILE involves interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through binding to these targets, leading to changes in cellular pathways and biological activities. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds to 5-[(6-FLUORO-2-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL)CARBONYL]-9,9-DIMETHYL-5,6,7,8-TETRAHYDRO-5,8-METHANOQUINOXALINE-2,3-DICARBONITRILE include other quinoline derivatives and diazatricyclo compounds. These compounds share structural similarities but may differ in their functional groups and overall properties. The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological activities.
Properties
IUPAC Name |
1-(6-fluoro-2-methyl-3,4-dihydro-2H-quinoline-1-carbonyl)-11,11-dimethyl-3,6-diazatricyclo[6.2.1.02,7]undeca-2,4,6-triene-4,5-dicarbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22FN5O/c1-13-4-5-14-10-15(25)6-7-19(14)30(13)22(31)24-9-8-16(23(24,2)3)20-21(24)29-18(12-27)17(11-26)28-20/h6-7,10,13,16H,4-5,8-9H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPUKJBWKCSSIMY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(N1C(=O)C34CCC(C3(C)C)C5=NC(=C(N=C45)C#N)C#N)C=CC(=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22FN5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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